molecular formula C13H17NO5 B2994553 2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid CAS No. 2036834-24-7

2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid

Cat. No.: B2994553
CAS No.: 2036834-24-7
M. Wt: 267.281
InChI Key: ADILTSPDJLBKER-UHFFFAOYSA-N
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Description

2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid is an organic compound with the molecular formula C13H17NO5 This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to an acetamidoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid typically involves the reaction of 3,5-dimethoxybenzylamine with acetic anhydride to form an intermediate, which is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyphenylacetic acid: Shares the 3,5-dimethoxyphenyl group but lacks the acetamidoacetic acid moiety.

    N-(3,5-Dimethoxybenzyl)acetamide: Contains the 3,5-dimethoxybenzyl group but differs in the acetamido group attachment.

Uniqueness

2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[acetyl-[(3,5-dimethoxyphenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9(15)14(8-13(16)17)7-10-4-11(18-2)6-12(5-10)19-3/h4-6H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADILTSPDJLBKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC(=CC(=C1)OC)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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